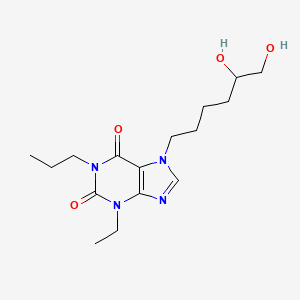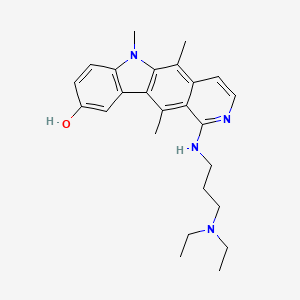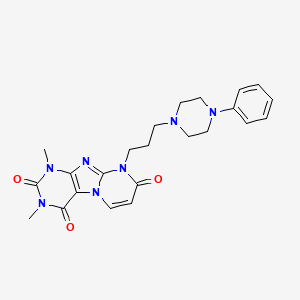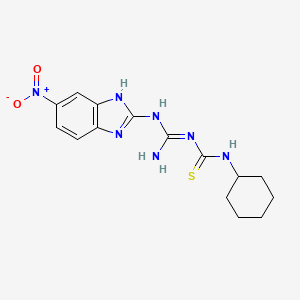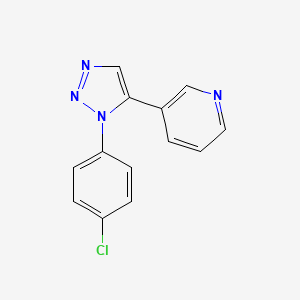
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting metal-dependent biological processes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 3-(1-(4-bromophenyl)-1H-1,2,3-triazol-5-yl)
- Pyridine, 3-(1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)
- Pyridine, 3-(1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl)
Uniqueness
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets and its overall stability.
Propriétés
Numéro CAS |
110684-29-2 |
|---|---|
Formule moléculaire |
C13H9ClN4 |
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
3-[3-(4-chlorophenyl)triazol-4-yl]pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-11-3-5-12(6-4-11)18-13(9-16-17-18)10-2-1-7-15-8-10/h1-9H |
Clé InChI |
VWVOOTWFRFMDJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN=NN2C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




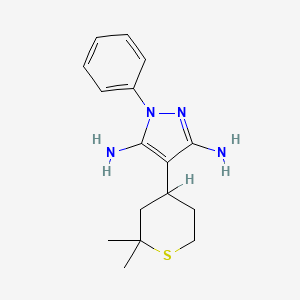

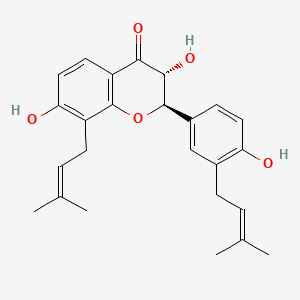

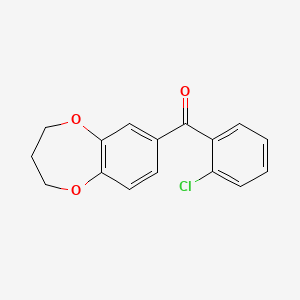
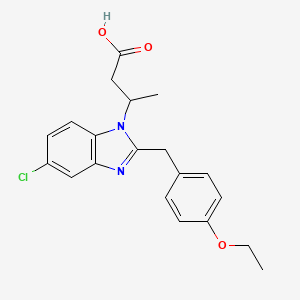
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)

